![molecular formula C16H19N2O2+ B492379 1-(2,4-Dimethoxyphenyl)-2-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium](/img/structure/B492379.png)
1-(2,4-Dimethoxyphenyl)-2-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dimethoxyphenyl)-2-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrrolo[1,2-a]pyrazine core substituted with a 2,4-dimethoxyphenyl group and a methyl group The iodide ion is present as a counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethoxyphenyl)-2-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[1,2-a]pyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, a reaction between a substituted phenylhydrazine and an α,β-unsaturated carbonyl compound can lead to the formation of the pyrrolo[1,2-a]pyrazine core.
Substitution Reactions: The introduction of the 2,4-dimethoxyphenyl group and the methyl group can be achieved through substitution reactions. These reactions often require the use of strong bases or acids as catalysts.
Iodide Ion Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethoxyphenyl)-2-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Strong acids or bases, such as sulfuric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(2,4-Dimethoxyphenyl)-2-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: Due to its potential biological activity, the compound is being investigated for its therapeutic properties, including its potential as an anticancer or antimicrobial agent.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethoxyphenyl)-2-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to altered cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
1-(2-(3,4-Dimethoxyphenyl)-2-oxoethyl)pyrazin-1-ium bromide: This compound has a similar core structure but differs in the substituents and counterion.
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)](furan-2-yl)methanone: This compound shares the 3,4-dimethoxyphenyl group but has a different core structure.
1-(2,4-Dimethoxyphenyl)-2-hydroxy-2-(4-methylphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium bromide: This compound has a similar substituent pattern but a different core structure.
Uniqueness
1-(2,4-Dimethoxyphenyl)-2-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium is unique due to its specific combination of substituents and core structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C16H19N2O2+ |
|---|---|
Molecular Weight |
271.33g/mol |
IUPAC Name |
1-(2,4-dimethoxyphenyl)-2-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium |
InChI |
InChI=1S/C16H19N2O2/c1-17-9-10-18-8-4-5-14(18)16(17)13-7-6-12(19-2)11-15(13)20-3/h4-8,11H,9-10H2,1-3H3/q+1 |
InChI Key |
OJONFUYEVNZGMS-UHFFFAOYSA-N |
SMILES |
C[N+]1=C(C2=CC=CN2CC1)C3=C(C=C(C=C3)OC)OC |
Canonical SMILES |
C[N+]1=C(C2=CC=CN2CC1)C3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-methyl-3,4-diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaene](/img/structure/B492329.png)
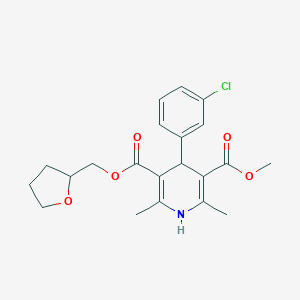
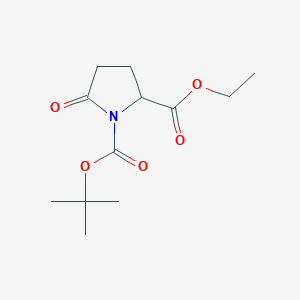
![5-[10-(2,3-Diethylpyridazino[1,6-a]benzimidazol-5-ium-5-yl)deca-4,6-diynyl]-2,3-diethylpyridazino[1,6-a]benzimidazol-5-ium](/img/structure/B492333.png)
![9-[(2-Propynylcarbamoyl)methyl]-2,3-(naphthalene-1,8-diyl)-4a-azonia-4,9-diaza-9H-fluorene](/img/structure/B492334.png)
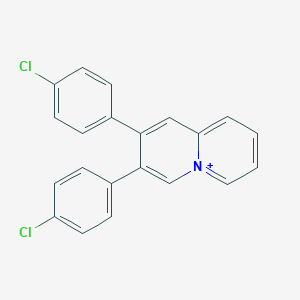

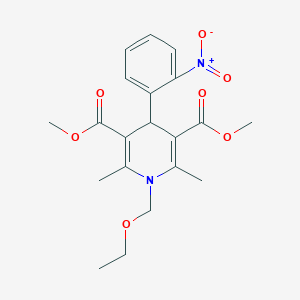
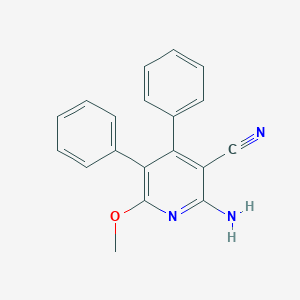


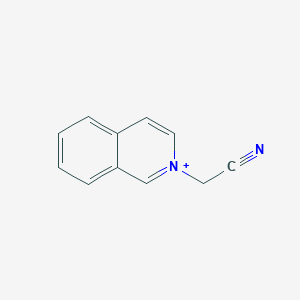
![2-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B492350.png)
![1-[1-(4-bromophenyl)vinyl]pyridinium](/img/structure/B492353.png)
